Staurosporine VETRANAL analytical standard chemical properties
Staurosporine VETRANAL analytical standard chemical properties
Topic: Staurosporine VETRANAL® Analytical Standard Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Precision Handling, Stability Profiling, and Quantitative Verification
Executive Summary & Grade Significance
Staurosporine (CAS: 62996-74-1) is a potent, broad-spectrum alkaloid protein kinase inhibitor isolated from Streptomyces staurosporeus.[1][2] While widely used as a biological reagent for inducing apoptosis, the VETRANAL® grade designates a high-purity analytical standard specifically engineered for quantitative applications, such as residue analysis, toxicology screening, and pharmaceutical quality control.
Unlike "research grade" reagents, which focus on biological activity (IC50), VETRANAL® standards prioritize traceability, chromatographic purity, and precise content definition . This guide details the physicochemical properties, rigorous handling protocols, and analytical workflows required to maintain the integrity of this light-sensitive reference material.
Physicochemical Profile
The indolocarbazole core of Staurosporine confers unique spectral and solubility characteristics. The VETRANAL® standard is characterized by high structural integrity to minimize isobaric interference in mass spectrometry.
Table 1: Chemical & Physical Constants
| Property | Specification |
| Chemical Name | Staurosporine (Antibiotic AM-2282) |
| Grade | VETRANAL® Analytical Standard |
| CAS Number | 62996-74-1 |
| Molecular Formula | C₂₈H₂₆N₄O₃ |
| Molecular Weight | 466.53 g/mol |
| Appearance | Off-white to pale yellow powder (Lyophilized) |
| Purity (HPLC) | ≥ 95% (typically >98% for analytical grade) |
| Solubility | Soluble: DMSO, DMF (~20 mg/mL); Slightly Soluble: MeOH, Ethyl Acetate; Insoluble: Water |
| UV Maxima ( | 243 nm, 292 nm, 335 nm, 372 nm (in Methanol) |
| Storage | -20°C, Desiccated, Protected from Light |
Expertise & Experience: Handling and Stability
The Causality of Degradation: Staurosporine contains a conjugated indolocarbazole system susceptible to photo-oxidation and a glycosidic linkage sensitive to hydrolysis. Improper handling leads to the formation of aglycones or oxidized by-products, which shift retention times and alter ionization efficiency in LC-MS.
Critical Handling Protocols
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Solvent Selection:
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Recommendation: Reconstitute primary stocks in anhydrous DMSO or DMF .
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Reasoning: Methanol and acetonitrile can evaporate through septa over time, altering concentration. DMSO provides a stable matrix that minimizes volatility and hydrolysis.
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Photo-Protection:
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Protocol: All manipulations must occur under amber light or in amber glassware. Wrap vials in aluminum foil immediately after use.
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Risk: Exposure to ambient lab light for >4 hours can induce measurable isomerization.
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Freeze-Thaw Management:
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Protocol: Aliquot the master stock (e.g., 1 mM) into single-use vials (10–50 µL) immediately after reconstitution. Store at -20°C.
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Limit: Do not exceed 2 freeze-thaw cycles . Repeated temperature shifts cause micro-precipitation and concentration gradients.
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Analytical Quantification & Verification (Trustworthiness)
To validate the standard, researchers must employ a self-validating chromatographic method. The following protocol ensures separation from common degradation products.
Method A: Reversed-Phase HPLC-UV/MS
Objective: Verify purity and establish a calibration curve.
Chromatographic Conditions:
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Column: C18 Analytical Column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid (or TFA for UV only).
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 292 nm (primary) and 243 nm; MS (ESI+).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20% | Equilibration |
| 15.0 | 80% | Linear Gradient |
| 18.0 | 95% | Wash |
| 20.0 | 20% | Re-equilibration |
Step-by-Step Validation Protocol
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Stock Prep: Dissolve 1 mg VETRANAL® Staurosporine in 2.14 mL DMSO to yield a 1 mM (approx. 0.466 mg/mL) Master Stock. Vortex for 30 seconds.
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Working Standard: Dilute Master Stock 1:100 in Mobile Phase A (Initial) to create a 10 µM working solution. Note: Minimize DMSO content <1% in the final injection to prevent peak broadening.
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System Suitability: Inject the working standard 5 times.
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Acceptance Criteria: RSD of peak area < 2.0%; Tailing factor < 1.5.
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Linearity: Prepare serial dilutions (10 nM – 1 µM). Plot Area vs. Concentration.
must be > 0.99.
Visualization: Analytical Workflow
Figure 1: Analytical workflow for Staurosporine VETRANAL® emphasizing environmental controls to prevent degradation.
Biological Application & Mechanism
While the VETRANAL® grade is an analytical standard, it is frequently used to validate biological assays due to its reliable potency. It acts as a universal positive control for apoptosis.
Mechanism of Action: Staurosporine competes for the ATP-binding site of kinases (PKC, PKA, PKG) with high affinity but low selectivity. This "pan-kinase" inhibition triggers the intrinsic mitochondrial apoptotic pathway.
Visualization: Apoptosis Signaling Pathway
Figure 2: Mechanistic pathway of Staurosporine-induced apoptosis, utilized for bioassay validation.
References
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Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. [Link]
